REACTION_CXSMILES
|
C(OC(NC(=NC(OCC1C=CC=CC=1)=O)SC)=O)C1C=CC=CC=1.O.Br.Br.N1C2=NC=CC([NH:38][C:39](=[O:52])[C:40]3[CH:45]=[CH:44][C:43]([C@H](N)C)=[CH:42][C:41]=3[N+:49]([O-:51])=[O:50])=C2C=N1.C(N(CC)CC)C>CO>[N+:49]([C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][C:40]=1[C:39]([NH2:38])=[O:52])([O-:51])=[O:50] |f:1.2.3.4|
|
Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(SC)=NC(=O)OCC1=CC=CC=C1
|
Name
|
(R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
O.Br.Br.N1N=CC=2C1=NC=CC2NC(C2=C(C=C(C=C2)[C@@H](C)N)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 14 hours and at 40° C. for 7.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |